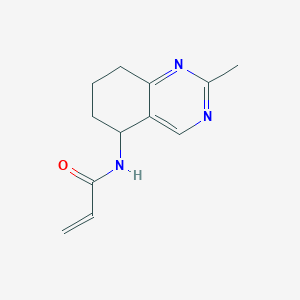
N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been found to have promising properties that could make it a valuable tool in the development of new drugs.
作用機序
The mechanism of action of N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to work by reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have antioxidant properties, which could make it useful in the treatment of a variety of diseases.
実験室実験の利点と制限
One advantage of using N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable, which makes it easy to handle and store. However, one limitation of using this compound is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can accurately assess its effects.
将来の方向性
There are a number of potential future directions for research on N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide. One area of research could focus on its potential as an anti-cancer agent. Studies could be designed to better understand its mechanism of action and to determine its efficacy in treating different types of cancer. Another area of research could focus on its potential as an anti-inflammatory agent. Studies could be designed to better understand its effects on the immune system and to determine its efficacy in treating different types of inflammatory diseases. Finally, studies could be designed to investigate the potential of this compound in treating other diseases, such as neurodegenerative diseases or cardiovascular diseases.
合成法
The synthesis of N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide can be achieved through a multi-step process. One of the most common methods involves the reaction of 2-amino-4-methylquinazoline with acryloyl chloride in the presence of a base catalyst. This reaction yields the desired compound in good yields and high purity.
科学的研究の応用
N-(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide has been the subject of numerous scientific studies due to its potential applications in medicine. One area of research has focused on its use as an anti-cancer agent. Studies have shown that this compound is able to inhibit the growth of cancer cells in vitro and in vivo. Another area of research has focused on its potential as an anti-inflammatory agent. Studies have shown that this compound is able to reduce inflammation in animal models of disease.
特性
IUPAC Name |
N-(2-methyl-5,6,7,8-tetrahydroquinazolin-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-12(16)15-11-6-4-5-10-9(11)7-13-8(2)14-10/h3,7,11H,1,4-6H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFQRJUNSTULGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(CCCC2=N1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-Chlorophenoxy)phenyl]methanol](/img/structure/B2872634.png)


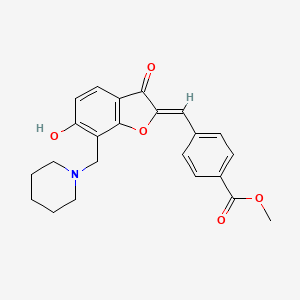

![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2872641.png)
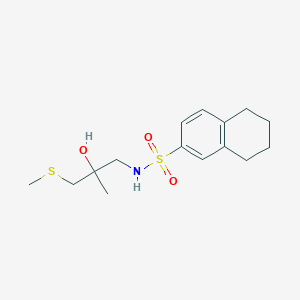
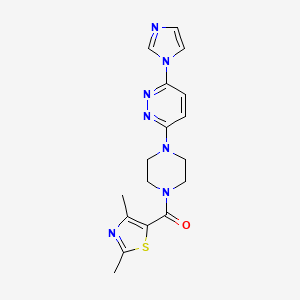
![2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2872645.png)
![7-(cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2872646.png)
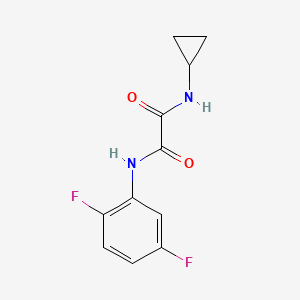
![tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/no-structure.png)
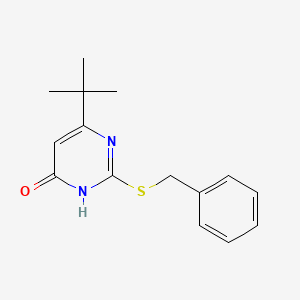
![(E)-2-cyano-N-(3-methoxyphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2872654.png)